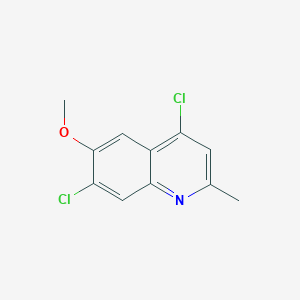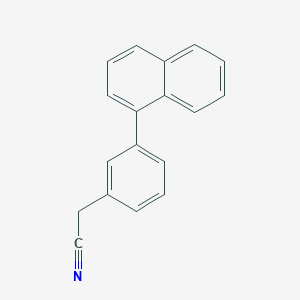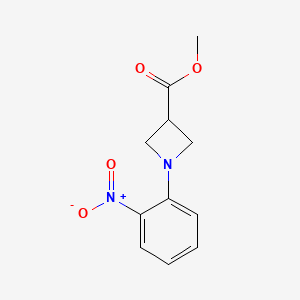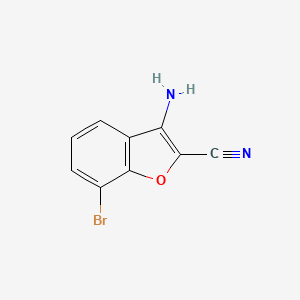
4,7-Dichloro-6-methoxy-2-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dichloro-6-methoxy-2-methylquinoline is a chemical compound with the molecular formula C11H9Cl2NO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
The synthesis of 4,7-Dichloro-6-methoxy-2-methylquinoline can be achieved through several methods. One common synthetic route involves the reaction of 2-methylquinoline with chlorinating agents to introduce chlorine atoms at the 4 and 7 positions. The methoxy group can be introduced through a methylation reaction using methanol and a suitable catalyst . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow reactors and high-throughput screening .
Analyse Chemischer Reaktionen
4,7-Dichloro-6-methoxy-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 7 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,7-Dichloro-6-methoxy-2-methylquinoline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,7-Dichloro-6-methoxy-2-methylquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4,7-Dichloro-6-methoxy-2-methylquinoline can be compared with other similar compounds, such as:
4-Chloro-6-methoxy-2-methylquinoline: This compound has one less chlorine atom and may exhibit different reactivity and biological activity.
4,6-Dichloro-2-methylquinoline: Lacks the methoxy group, which can affect its chemical properties and applications.
2-Chloro-6,7-dimethoxy-4-methylquinoline: Contains additional methoxy groups, potentially altering its reactivity and uses.
Eigenschaften
Molekularformel |
C11H9Cl2NO |
|---|---|
Molekulargewicht |
242.10 g/mol |
IUPAC-Name |
4,7-dichloro-6-methoxy-2-methylquinoline |
InChI |
InChI=1S/C11H9Cl2NO/c1-6-3-8(12)7-4-11(15-2)9(13)5-10(7)14-6/h3-5H,1-2H3 |
InChI-Schlüssel |
WBORXSCRVVTIRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(C(=CC2=N1)Cl)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Bromoimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B11872595.png)


![5-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B11872606.png)

![1,2-Dihydrobenzo[g]quinoline-3,4,5,10-tetraone](/img/structure/B11872612.png)






